

4-(3-Nitrophenyl)benzaldehyde chemical properties

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Compound of Interest

Compound Name: 4-(3-Nitrophenyl)benzaldehyde

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An In-depth Technical Guide on the Chemical Properties of Nitrophenyl Benzaldehydes

Introduction

This technical guide provides a detailed overview of the chemical properties, synthesis, and reactivity of nitrophenyl benzaldehydes. The primary focus of this document is to furnish researchers, scientists, and drug development professionals with core technical data to support their research and development activities.

Initial searches for the specified compound, **4-(3-Nitrophenyl)benzaldehyde**, revealed that it is a discrete chemical entity, also known by its systematic IUPAC name 3'-Nitro-[1,1'-biphenyl]-4-carboxaldehyde. However, detailed experimental data for this specific molecule is limited in publicly available literature.

Given the high likelihood of interest in the broader class of nitro-substituted benzaldehydes, this guide will provide comprehensive data on the well-characterized and widely used isomers: 4-Nitrobenzaldehyde and 3-Nitrobenzaldehyde. These compounds are pivotal intermediates in the synthesis of pharmaceuticals, dyes, and other fine chemicals.^[1]

4-(3-Nitrophenyl)benzaldehyde: Identification

While extensive experimental data is scarce, the fundamental identification details for the requested compound are as follows.

Identifier	Value	Reference
Chemical Name	4-(3-Nitrophenyl)benzaldehyde	
Systematic Name	3'-Nitro-[1,1'-biphenyl]-4-carboxaldehyde	[2][3]
CAS Number	411206-92-3	[3]
Molecular Formula	C ₁₃ H ₉ NO ₃	[2][4]
Molecular Weight	227.22 g/mol	[4]
Structure		

4-Nitrobenzaldehyde (para-Isomer): A Detailed Profile

4-Nitrobenzaldehyde (CAS 555-16-8) is a significant organic aromatic compound characterized by a benzaldehyde ring substituted with a nitro group at the para-position.[1] This substitution pattern makes it a versatile intermediate for a wide range of chemical syntheses.[1][5]

Physicochemical Properties

The quantitative physical and chemical properties of 4-Nitrobenzaldehyde are summarized in the table below. It typically presents as a pale yellow crystalline powder.[6][7]

Property	Value	Reference(s)
Molecular Weight	151.12 g/mol	[1]
Melting Point	103-106 °C	[1][8]
Boiling Point	300 °C (572 °F; 573 K)	[1][8]
Density	1.546 g/cm ³	[1][8]
Flash Point	155.2 °C	[1][5]
Vapor Pressure	0.00118 mmHg at 25°C	[5]
Water Solubility	Limited; soluble in hot water	[1][9]
Organic Solvent Solubility	Soluble in ethanol, benzene, glacial acetic acid, acetone, and chloroform. Slightly soluble in ether.	[1][6][9]
logP (Octanol/Water)	0.767	[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 4-Nitrobenzaldehyde.

Spectroscopy	Key Features
^1H NMR	Aromatic protons typically appear as two doublets in the region of δ 8.0-8.5 ppm. The aldehyde proton singlet appears further downfield, typically above δ 10.0 ppm.
^{13}C NMR	The carbonyl carbon of the aldehyde group shows a characteristic signal around δ 192 ppm. Aromatic carbons appear in the δ 124-151 ppm range.
IR Spectroscopy	Strong C=O stretching band for the aldehyde at $\sim 1700\text{ cm}^{-1}$. Two distinct bands for the NO_2 group asymmetric and symmetric stretching, typically around $1550\text{-}1475\text{ cm}^{-1}$ and $1365\text{-}1290\text{ cm}^{-1}$, respectively.

Chemical Reactivity and Applications

The chemical behavior of 4-nitrobenzaldehyde is governed by its two functional groups:

- **Aldehyde Group:** This group is highly electrophilic and readily participates in nucleophilic addition reactions. It is a common substrate for aldol condensations, Wittig reactions, and reductive aminations.^[1]
- **Nitro Group:** The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution. However, it can be easily reduced to form an amino group ($-\text{NH}_2$), a key transformation in the synthesis of dyes and pharmaceuticals.^{[1][6]}

Its applications include serving as a key building block for pharmaceuticals, agrochemicals, and dyes.^[5] It is also used as a reagent in decarboxylative aldol reactions catalyzed by enzymes.^{[9][10]}

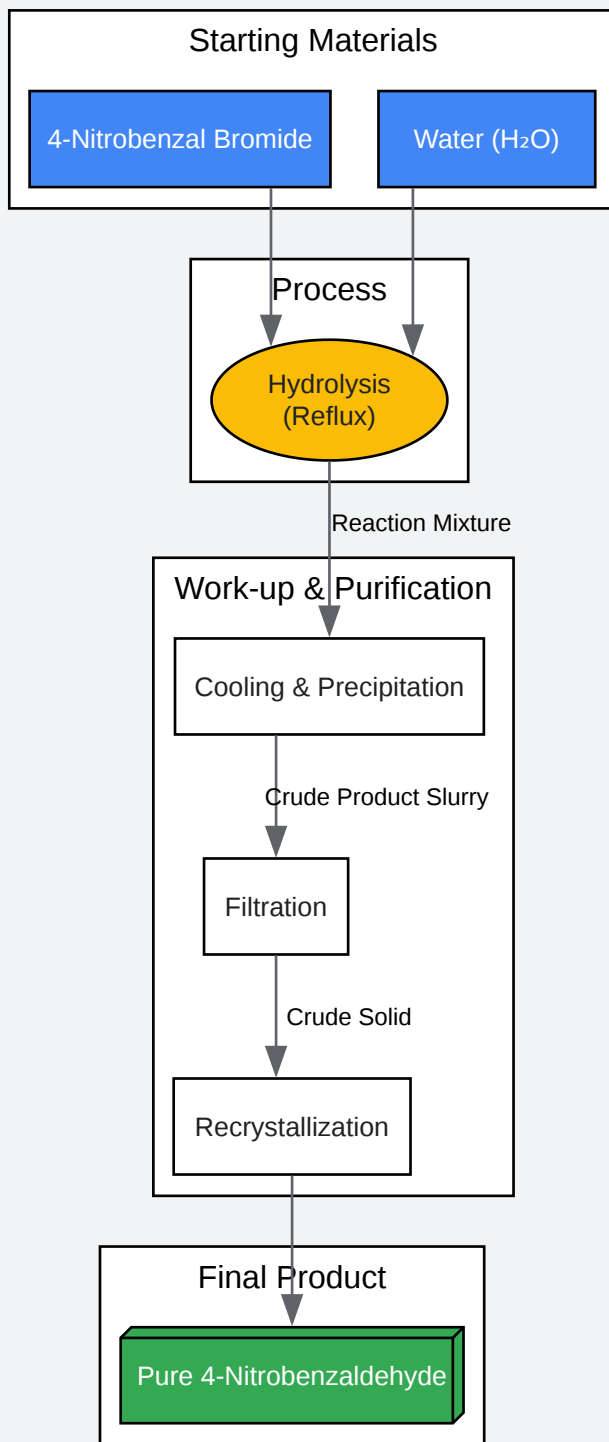
Experimental Protocol: Synthesis via Oxidation

4-Nitrobenzaldehyde is commonly synthesized through the oxidation of 4-nitrotoluene.^{[1][8]} An alternative laboratory-scale synthesis involves the hydrolysis of 4-nitrobenzal bromide.^[8]

Method: Hydrolysis of 4-Nitrobenzal Bromide[8]

- Reaction Setup: Charge a round-bottom flask equipped with a reflux condenser and a stirrer with 4-nitrobenzal bromide and water.
- Hydrolysis: Heat the mixture to reflux. The hydrolysis reaction proceeds as follows:
$$\text{O}_2\text{NC}_6\text{H}_4\text{CHBr}_2 + \text{H}_2\text{O} \rightarrow \text{O}_2\text{NC}_6\text{H}_4\text{CHO} + 2 \text{HBr}.$$
- Work-up: After the reaction is complete (monitored by TLC), cool the mixture. The product, 4-nitrobenzaldehyde, will precipitate out of the solution.
- Purification: Collect the solid product by filtration. Wash with cold water to remove hydrobromic acid. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Synthesis Workflow: 4-Nitrobenzaldehyde

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Caption: General workflow for the synthesis of 4-Nitrobenzaldehyde.

Safety and Handling

4-Nitrobenzaldehyde is hazardous and requires careful handling.

- Hazards: Causes serious eye irritation (H319) and may cause an allergic skin reaction (H317). It is also harmful to aquatic life with long-lasting effects (H412).[1]
- Precautions: Use only under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Avoid formation of dust and inhalation. Wash hands thoroughly after handling.[1][10]

3-Nitrobenzaldehyde (meta-Isomer): A Comparative Overview

3-Nitrobenzaldehyde (CAS 99-61-6) is another critical isomer where the nitro group is in the meta position relative to the aldehyde.[11]

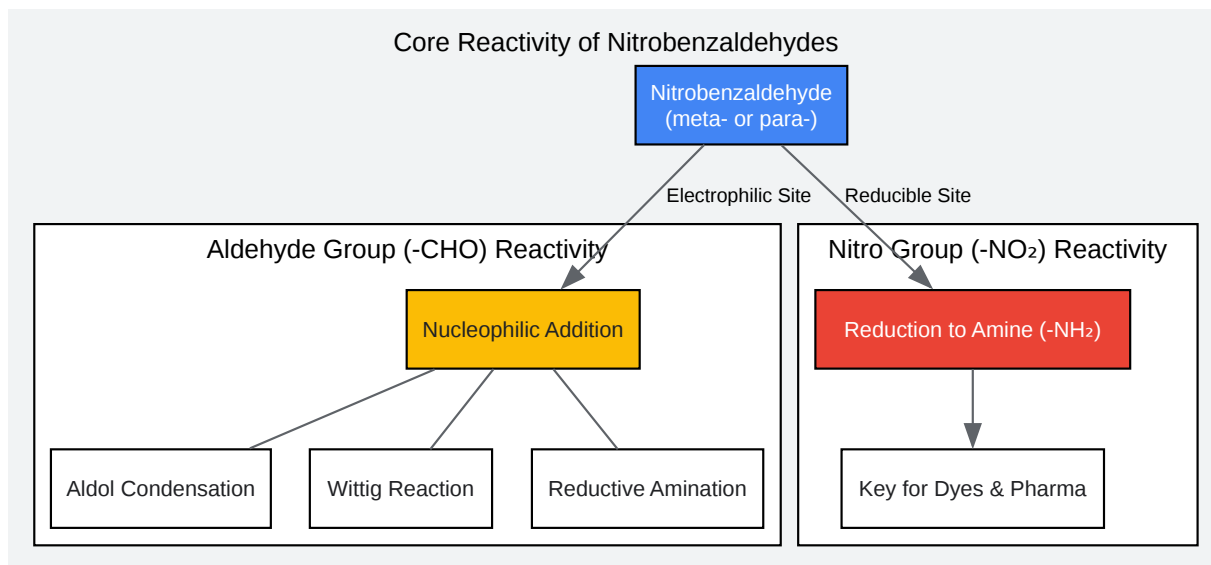
Physicochemical Properties

This isomer exists as a light yellow crystalline powder.[11][12]

Property	Value	Reference(s)
Molecular Weight	151.12 g/mol	[13]
Melting Point	56-59 °C	[11]
Water Solubility	Insoluble / Sparingly soluble	[11][12][14]
Organic Solvent Solubility	Soluble in ethanol, acetone, chloroform, and ether.	[11][12][14]

Synthesis and Applications

Unlike the para-isomer, 3-Nitrobenzaldehyde is primarily synthesized via the direct mono-nitration of benzaldehyde using a mixture of nitric acid and sulfuric acid.[15] The directing effect of the aldehyde group favors the formation of the meta product (typically ~72%).[15] It serves as a key precursor in the synthesis of various pharmaceuticals, including the drug Tipranavir and dihydropyridine calcium channel blockers.[15]



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Caption: Logical diagram of the dual functional group reactivity.

Conclusion

While detailed experimental data for **4-(3-Nitrophenyl)benzaldehyde** is not widely available, a comprehensive understanding of the closely related and industrially significant isomers, 4-Nitrobenzaldehyde and 3-Nitrobenzaldehyde, provides a strong foundation for researchers in organic synthesis and drug development. Their distinct physicochemical properties, driven by the position of the nitro group, dictate their synthesis routes and applications. The dual reactivity of the aldehyde and nitro functional groups makes them exceptionally versatile building blocks for complex molecular architectures. Proper safety protocols are essential when handling these compounds.

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